molecular formula C9H16O2 B3392446 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- CAS No. 10200-21-2

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-

Cat. No.: B3392446
CAS No.: 10200-21-2
M. Wt: 156.22 g/mol
InChI Key: FYCSOGUTPYPJAW-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with specific substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 4-hydroxy-2-pentanone, which undergoes cyclization in the presence of an acid catalyst to form the furanone ring. The reaction conditions often require moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone ring into more saturated structures.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated furanone derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a subject of interest in studies related to antimicrobial and antifungal properties.

    Medicine: Research into its potential therapeutic effects, including its role as an antioxidant, is ongoing.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-5-methyl-: Similar structure but lacks the 2-methylpropyl substituent.

    2(3H)-Furanone, dihydro-5-ethyl-: Contains an ethyl group instead of the 2-methylpropyl group.

    2(3H)-Furanone, dihydro-5-phenyl-: Features a phenyl group, providing different chemical properties.

Uniqueness

The presence of the 2-methylpropyl group in 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- imparts unique steric and electronic effects, influencing its reactivity and biological activity. This makes it distinct from other furanone derivatives and valuable for specific applications.

Properties

IUPAC Name

5-methyl-5-(2-methylpropyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)6-9(3)5-4-8(10)11-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCSOGUTPYPJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340759
Record name 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10200-21-2
Record name 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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